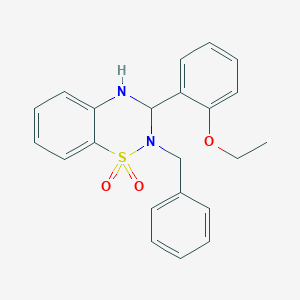![molecular formula C18H25N3OS B11599453 (5Z)-3-cyclohexyl-1-methyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B11599453.png)
(5Z)-3-cyclohexyl-1-methyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE is a complex organic compound featuring a unique combination of cyclohexyl, methyl, sulfanyl, and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of cyclohexylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a thioketone and a pyrrole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like N-bromosuccinimide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide, alkyl halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrrole derivatives.
Scientific Research Applications
(5Z)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone: This compound shares the pyrrole ring structure and exhibits similar reactivity in electrophilic substitution reactions.
(5Z)-5-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one: This compound has a similar thioxo group and pyrrole ring, making it comparable in terms of chemical behavior.
Uniqueness
The uniqueness of (5Z)-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H25N3OS |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-1-methyl-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]imidazolidin-4-one |
InChI |
InChI=1S/C18H25N3OS/c1-12-10-14(13(2)19(12)3)11-16-17(22)21(18(23)20(16)4)15-8-6-5-7-9-15/h10-11,15H,5-9H2,1-4H3/b16-11- |
InChI Key |
HOPOEHHHVRIPSL-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3 |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=S)N2C)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-en-1-yl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11599373.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11599379.png)


![7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599385.png)
![5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11599387.png)
![3-Amino-2-(diphenylcarbamoyl)-6-hydroxythieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11599398.png)
![N-[4-({2-[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide](/img/structure/B11599406.png)
![Ethyl 4-methyl-2-{[2-(3-methylphenoxy)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11599410.png)
![8-butyl-6-(hexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11599415.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599427.png)

![4-amino-N'-[(E)-furan-2-ylmethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11599443.png)
![N-[(1Z)-3-[(4-bromophenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B11599448.png)
